N-[(3-hydroxyoxolan-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
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Overview
Description
N-[(3-hydroxyoxolan-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a complex organic compound featuring a benzofuran ring, a sulfonamide group, and a hydroxyoxolan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-hydroxyoxolan-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzofuran derivative with sulfonyl chlorides under basic conditions.
Attachment of the Hydroxyoxolan Moiety: The hydroxyoxolan moiety is attached via a nucleophilic substitution reaction, where the hydroxyoxolan derivative reacts with the benzofuran-sulfonamide intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyoxolan moiety, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the sulfonamide group, converting it into corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
Oxidation: Oxo derivatives of the hydroxyoxolan moiety.
Reduction: Amines derived from the sulfonamide group.
Substitution: Functionalized benzofuran derivatives with various substituents.
Scientific Research Applications
N-[(3-hydroxyoxolan-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(3-hydroxyoxolan-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the benzofuran ring can interact with various receptors. The hydroxyoxolan moiety may enhance the compound’s solubility and bioavailability, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-hydroxyoxolan-3-yl)methyl]-3-(3-methoxyphenyl)propanamide
- N-[(3-hydroxyoxolan-3-yl)methyl]-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide
- N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]prop-2-enamide
Uniqueness
N-[(3-hydroxyoxolan-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is unique due to its combination of a benzofuran ring, sulfonamide group, and hydroxyoxolan moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c15-13(4-6-18-9-13)8-14-20(16,17)11-1-2-12-10(7-11)3-5-19-12/h1-2,7,14-15H,3-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGINKOMTZYJJDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3(CCOC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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